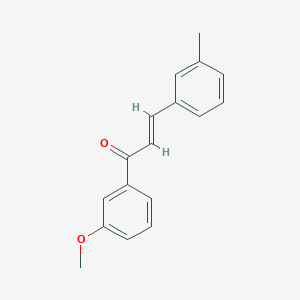
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, or EF3F, is a synthetic compound that has been studied for its potential applications in scientific research. EF3F is a versatile compound with a wide range of applications, ranging from biochemical and physiological effects to lab experiments.
科学研究应用
EF3F has been studied for its potential applications in scientific research. EF3F has been shown to be a potent inhibitor of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates and the regulation of glucose metabolism. EF3F has also been studied for its potential applications in the treatment of diabetes and other metabolic disorders. Additionally, EF3F has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.
作用机制
The mechanism of action of EF3F is not fully understood. However, it is believed that EF3F acts as an inhibitor of aldose reductase, which is involved in the metabolism of carbohydrates and the regulation of glucose metabolism. EF3F is believed to inhibit aldose reductase by binding to the enzyme and preventing its activity.
Biochemical and Physiological Effects
EF3F has been studied for its potential biochemical and physiological effects. EF3F has been shown to inhibit the activity of aldose reductase, which is involved in the metabolism of carbohydrates and the regulation of glucose metabolism. Additionally, EF3F has been shown to inhibit the growth of certain cancer cell lines. EF3F has also been studied for its potential effects on the immune system, as it has been shown to modulate the activity of certain immune cells.
实验室实验的优点和局限性
The advantages of using EF3F in lab experiments include its high potency and selectivity for aldose reductase, as well as its ability to inhibit the growth of certain cancer cell lines. Additionally, EF3F is relatively easy to synthesize and has a low cost. However, there are some limitations to using EF3F in lab experiments. EF3F is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, EF3F has a short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are several potential future directions for the study of EF3F. EF3F could be further studied for its potential applications in the treatment of diabetes and other metabolic disorders. Additionally, EF3F could be studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines. EF3F could also be studied for its potential effects on the immune system, as it has been shown to modulate the activity of certain immune cells. Finally, EF3F could be studied for its potential applications in drug design, as it has been shown to have a high potency and selectivity for aldose reductase.
合成方法
The synthesis of EF3F is a multi-step process, beginning with the reaction of 4-ethoxyphenylacetylene and 3-fluorophenylmagnesium bromide. This reaction yields a Grignard reagent, which is then reacted with prop-2-en-1-one to form the desired compound, EF3F. The reaction can be further optimized by using a palladium-catalyzed Heck reaction, which has been shown to increase the yield of EF3F.
属性
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO2/c1-2-20-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(18)12-13/h3-12H,2H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQOVHFVJGQBIT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
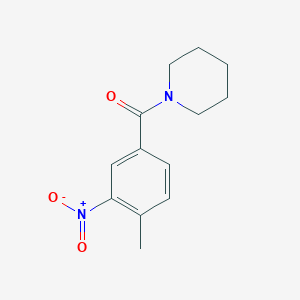
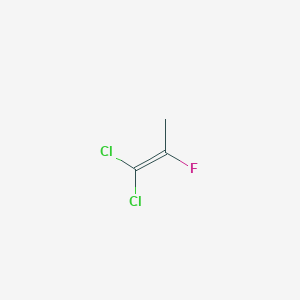
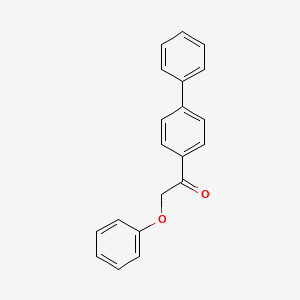
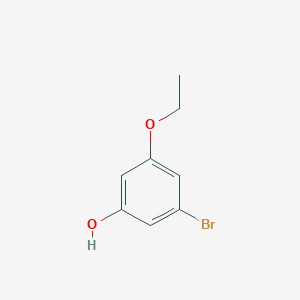
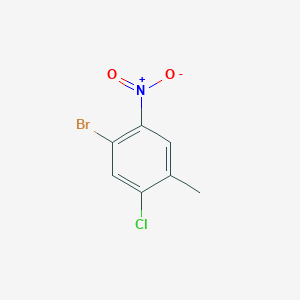

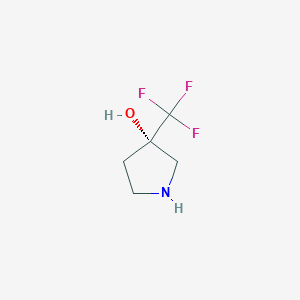

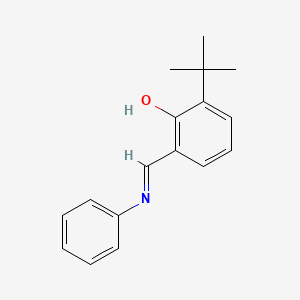
![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)

